"4-Ethoxybenzene-1,3-diamine sulfate chemical properties"
"4-Ethoxybenzene-1,3-diamine sulfate chemical properties"
An In-Depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Ethoxybenzene-1,3-diamine sulfate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the compound's physicochemical characteristics, reactivity profile, and safety considerations, underpinned by authoritative sources and established scientific principles.
Introduction
4-Ethoxybenzene-1,3-diamine sulfate is an aromatic amine derivative that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring with two amino groups and an ethoxy group, provides a versatile scaffold for the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, offering insights into its handling, application, and the scientific rationale behind its properties.
Chemical Identity and Molecular Structure
A clear understanding of the compound's identity is fundamental to its application.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 68015-98-5 | [1][2][3] |
| Molecular Formula | C8H14N2O5S (or C8H12N2O·H2SO4) | [1][2] |
| Molecular Weight | 250.28 g/mol | [2][4][5] |
| Synonyms | 4-Ethoxy-1,3-benzenediamine sulfate | [2] |
Molecular Structure:
The structure of 4-Ethoxybenzene-1,3-diamine sulfate consists of the protonated 4-ethoxybenzene-1,3-diamine cation and the sulfate anion. The positive charge is delocalized across the two amino groups.
Caption: Molecular structure of 4-Ethoxybenzene-1,3-diamine sulfate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its suitability for various applications and the conditions required for its handling and storage.
| Property | Value | Source |
| Purity | ≥95% | [2] |
| Physical Form | Solid | |
| Solubility | Soluble in water and ethanol. | [6] |
| Stability | Stable under recommended storage conditions. | [7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [7][8][9] |
Synthesis and Manufacturing
While specific manufacturing protocols for 4-Ethoxybenzene-1,3-diamine sulfate are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach involves the nitration of an ethoxybenzene precursor, followed by reduction of the nitro groups to amines, and subsequent salt formation with sulfuric acid.
Proposed Synthesis Workflow:
Caption: Proposed synthetic pathway for 4-Ethoxybenzene-1,3-diamine sulfate.
Causality in Experimental Choices:
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Nitration: A mixture of nitric acid and sulfuric acid is a standard and effective reagent for the nitration of aromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is necessary for the reaction to proceed.
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Reduction: Catalytic hydrogenation (H2/Pd-C) is a clean and efficient method for reducing nitro groups to amines. Alternatively, metal-acid systems like tin and hydrochloric acid can be used, which are often more cost-effective for larger-scale synthesis.
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Salt Formation: The conversion of the diamine to its sulfate salt is typically performed to improve its stability and handling properties. The salt is often more crystalline and less susceptible to air oxidation than the free base. The use of ethanol as a solvent facilitates the precipitation of the salt due to its lower polarity compared to water.
Reactivity and Stability
Reactivity Profile: 4-Ethoxybenzene-1,3-diamine sulfate is expected to exhibit reactivity typical of aromatic amines. The amino groups are nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and alkylation. The benzene ring can undergo further electrophilic substitution, although the amino groups are strongly activating and will direct incoming electrophiles to the ortho and para positions.
Incompatibilities: The compound is incompatible with strong oxidizing agents.[8] Contact with such materials could lead to vigorous reactions and decomposition.
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[6]
Analytical Methodologies
The purity and identity of 4-Ethoxybenzene-1,3-diamine sulfate can be confirmed using a range of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of organic compounds. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would likely provide good separation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the structure of the organic cation by showing the characteristic chemical shifts and coupling patterns of the aromatic and ethoxy protons and carbons.
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Mass Spectrometry (MS): This technique would confirm the molecular weight of the 4-ethoxybenzene-1,3-diamine cation.
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Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds present in the molecule, as well as the strong absorptions associated with the sulfate anion.
Applications and Research Interest
4-Ethoxybenzene-1,3-diamine sulfate is a valuable building block for the synthesis of various target molecules.
Caption: Potential applications derived from the chemical's core properties.
Drug Development: The diamine functionality makes this compound a suitable precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. Its classification as a "Protein Degrader Building Block" suggests its potential use in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins within cells.[2]
Azo Dyes: Aromatic diamines are classical precursors for the synthesis of azo dyes.[10] Through diazotization of one or both amino groups followed by coupling with a suitable coupling component, a wide range of colored compounds can be produced for various applications.
Safety and Toxicology
Hazard Identification: While specific toxicological data for 4-Ethoxybenzene-1,3-diamine sulfate is limited, related aromatic amines can be hazardous. The following precautions are recommended based on general safety data for similar compounds.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[7][8]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[7][9]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water.[7][8][9]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7][8][9]
Conclusion
4-Ethoxybenzene-1,3-diamine sulfate is a chemical compound with a defined set of properties that make it a useful intermediate in organic synthesis. Its potential as a building block in the development of pharmaceuticals, such as protein degraders, and in the synthesis of dyes highlights its relevance in modern chemical research. Adherence to appropriate safety protocols is essential when handling this compound to mitigate potential health risks. This guide provides a foundational understanding for scientists and researchers to utilize this compound effectively and safely in their work.
References
- Lead Sciences.
- PubChem.
- Thermo Fisher Scientific.
- BeanTown Chemical.
- Fisher Scientific.
- Santa Cruz Biotechnology, Inc.
- Cayman Chemical.
- Howei Pharm.
- U.S. Environmental Protection Agency.
- United States Biological.
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology.
Sources
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- 3. usbio.net [usbio.net]
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- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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